molecular formula C4H8N4 B14332687 1-Propyl-1H-tetrazole CAS No. 108825-41-8

1-Propyl-1H-tetrazole

Cat. No.: B14332687
CAS No.: 108825-41-8
M. Wt: 112.13 g/mol
InChI Key: AHYVTIGFFGLKHA-UHFFFAOYSA-N
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Description

1-Propyl-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring structure containing four nitrogen atoms and one carbon atom. These compounds are known for their high nitrogen content and stability across a wide pH range. Tetrazoles have found applications in various fields, including medicinal chemistry, material science, and coordination chemistry .

Preparation Methods

1-Propyl-1H-tetrazole can be synthesized through several methods. One common approach involves the reaction of propylamine with sodium azide and triethyl orthoformate under acidic conditions. This method typically yields high purity this compound . Industrial production methods often employ microwave-assisted synthesis, heterogeneous catalysts, and nanoparticles to enhance efficiency and yield .

Chemical Reactions Analysis

1-Propyl-1H-tetrazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic materials, strong oxidizers, and reducing agents. Major products formed from these reactions include oxides, amines, and substituted tetrazoles .

Mechanism of Action

The mechanism of action of 1-Propyl-1H-tetrazole involves its interaction with molecular targets and pathways. It can act as a ligand, forming stable complexes with metals. In medicinal applications, it often functions as a bio-isosteric replacement for carboxylic acids, influencing the activity of enzymes and receptors . The compound’s high nitrogen content and electron density contribute to its reactivity and stability .

Comparison with Similar Compounds

1-Propyl-1H-tetrazole can be compared with other tetrazole derivatives, such as:

Properties

CAS No.

108825-41-8

Molecular Formula

C4H8N4

Molecular Weight

112.13 g/mol

IUPAC Name

1-propyltetrazole

InChI

InChI=1S/C4H8N4/c1-2-3-8-4-5-6-7-8/h4H,2-3H2,1H3

InChI Key

AHYVTIGFFGLKHA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NN=N1

Origin of Product

United States

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